5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride
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Overview
Description
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14N4.2ClH. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride typically involves the reaction of a pentan-1-amine derivative with a triazole compoundThis reaction is carried out under mild conditions, often at room temperature, and results in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with additional hydrogen atoms .
Scientific Research Applications
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)ethan-1-amine
- 3-(1H-1,2,3-Triazol-4-yl)propan-1-amine
- 4-(1H-1,2,3-Triazol-4-yl)butan-1-amine
Uniqueness
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its longer carbon chain compared to similar compounds provides different physical and chemical properties, making it suitable for various applications .
Properties
IUPAC Name |
5-(triazol-1-yl)pentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c8-4-2-1-3-6-11-7-5-9-10-11;;/h5,7H,1-4,6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGILLOFOUCJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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